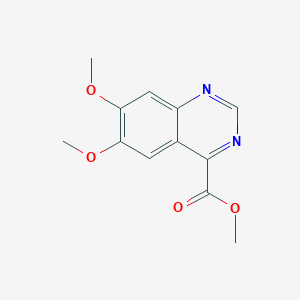

Methyl 6,7-Dimethoxyquinazoline-4-carboxylate

Description

Methyl 6,7-Dimethoxyquinazoline-4-carboxylate is a quinazoline derivative characterized by a methoxy-substituted quinazoline core and a methyl ester group at position 3. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and intermediates in drug synthesis. The compound’s structure—featuring electron-donating methoxy groups at positions 6 and 7 and an ester group at position 4—confers unique physicochemical and biological properties. This article focuses on its comparison with structurally similar quinazoline derivatives, emphasizing substituent effects on activity, selectivity, and applications.

Properties

Molecular Formula |

C12H12N2O4 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

methyl 6,7-dimethoxyquinazoline-4-carboxylate |

InChI |

InChI=1S/C12H12N2O4/c1-16-9-4-7-8(5-10(9)17-2)13-6-14-11(7)12(15)18-3/h4-6H,1-3H3 |

InChI Key |

JDONOUOMOXXLDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation and Chlorination Route (Based on CN101353328B Patent)

This method uses 3,4-dimethoxybenzaldehyde as the starting material and proceeds through the following key steps:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidation of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid | Basic aqueous solution, 20–60 °C, hydrogen peroxide (1–50%), 2–10 hours | Formation of 3,4-dimethoxybenzoic acid solid |

| 2 | Nitration of 3,4-dimethoxybenzoic acid | Chloroform solvent, 15–50 °C, nitric acid (65–97%), 2–10 hours | 4,5-dimethoxy-2-nitrobenzoic acid |

| 3 | Reduction of nitro group | Iron powder and hydrochloric acid | 4,5-dimethoxyaniline derivative |

| 4 | Reaction with sodium cyanate | To introduce urea functionality | Intermediate urea derivative |

| 5 | Cyclization and chlorination | Phosphorus oxychloride, 80–120 °C, 2–6 hours | 2,4-dichloro-6,7-dimethoxyquinazoline |

| 6 | Ammoniation | Ammonia solution (20–25%), 40–75 °C, 6–16 hours | 2-chloro-4-amino-6,7-dimethoxyquinazoline |

This route avoids the use of potassium permanganate and high-boiling organic solvents, reducing environmental impact and production costs. The process yields high purity intermediates and final products with improved efficiency.

Nitration, Reduction, Urea Cyclization Route (Based on CN1749250A Patent)

This alternative synthetic pathway starts from veratrole and involves:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration of veratrole | Nitric acid addition at -10 to 30 °C, molar ratio veratrole:nitric acid = 1:1.5–10, 1–10 hours | 3,4-dimethoxy nitrobenzene (Intermediate I) |

| 2 | Reduction of nitro group | Organic solvent with hydrogenation catalyst, 0.8–2.5 MPa hydrogen pressure, 2–10 hours | 3,4-dimethoxyaniline (Intermediate II) |

| 3 | Urea formation | Triphosgene and cyanamide in organic solvent, 0–10 °C initial, then 50–100 °C, total 5–8 hours | 3,4-dimethoxyphenyl cyano group urea (Intermediate III) |

| 4 | Cyclization and hydrolysis | Phosphorus oxychloride and phosphorus pentachloride, 10–120 °C, 2–5 hours; hydrolysis with organic acids (formic, acetic), 10–100 °C, 20–60 minutes | 2-chloro-4-amino-6,7-dimethoxyquinazoline salt (Intermediate IV) |

| 5 | Alkalization and refining | Methyl alcohol, triethylamine, reflux crystallization | Final product: 2-chloro-4-amino-6,7-dimethoxyquinazoline |

This method emphasizes controlled nitration and hydrogenation steps to maximize yield and reduce hazardous waste. The use of triphosgene enables efficient urea formation, and the cyclization step forms the quinazoline ring with high selectivity.

Comparative Analysis of Preparation Methods

| Aspect | Oxidation/Chlorination Route | Nitration/Urea Cyclization Route |

|---|---|---|

| Starting Material | 3,4-Dimethoxybenzaldehyde | Veratrole (1,2-dimethoxybenzene) |

| Key Reactions | Oxidation, nitration, reduction, chlorination, ammoniation | Nitration, reduction, urea formation, cyclization, hydrolysis |

| Use of Hazardous Reagents | Avoids potassium permanganate and high-boiling solvents | Uses triphosgene and phosphorus pentachloride |

| Environmental Impact | Reduced solvent use and waste generation | Controlled nitration reduces waste |

| Yield Efficiency | High, with simplified purification | High, with good selectivity |

| Reaction Times | 2–16 hours per step | 1–10 hours per step |

| Temperature Range | 20–120 °C | -10 to 120 °C |

Research Outcomes and Optimization Notes

The oxidation of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid using hydrogen peroxide under basic conditions offers a green alternative to traditional oxidants, improving safety and environmental compatibility.

Low-temperature nitration minimizes by-product formation and enhances yield of nitro intermediates.

The cyclization step involving phosphorus oxychloride and phosphorus pentachloride is critical for quinazoline ring formation; reaction temperature and molar ratios must be carefully controlled to optimize yield and purity.

Ammoniation conditions (temperature, ammonia concentration, and reaction time) significantly impact the conversion to 2-chloro-4-amino-6,7-dimethoxyquinazoline, a key intermediate for methyl ester formation.

Final esterification or methylation steps to obtain methyl 6,7-dimethoxyquinazoline-4-carboxylate typically follow after obtaining the aminoquinazoline intermediate, though specific protocols for this step are less documented and may involve standard esterification techniques.

Summary Table of Key Reaction Parameters

| Step | Reagents | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation | 3,4-Dimethoxybenzaldehyde, H2O2, KOH/NaOH | 20–60 | 2–10 | >85 | Green oxidant, no KMnO4 |

| Nitration | 3,4-Dimethoxybenzoic acid, HNO3 | 15–50 | 2–10 | 80–90 | Low-temp nitration |

| Reduction | Fe/HCl or H2/Pd catalyst | RT–75 | 2–10 | 90+ | Efficient nitro reduction |

| Cyclization | POCl3, PCl5 | 10–120 | 2–6 | 75–85 | Critical quinazoline ring closure |

| Ammoniation | NH3 (20–25%) | 40–75 | 6–16 | 80–90 | Amino substitution |

| Esterification | Methanol, acid catalyst | Reflux | 2–6 | 70–85 | Typical ester formation |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient quinazoline ring facilitates nucleophilic aromatic substitution at position 2 or 4. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

-

Mechanistic Insight : The 4-carboxylate group activates the quinazoline ring toward substitution, particularly at position 2, due to its electron-withdrawing effect .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions, enabling further derivatization:

Table 2: Hydrolysis and Subsequent Reactions

-

Key Observation : Hydrolysis to the carboxylic acid is critical for generating electrophilic intermediates that participate in coupling reactions .

Cyclization and Condensation Reactions

The quinazoline scaffold serves as a template for constructing fused heterocycles:

Table 3: Cyclization Reactions

-

Synthetic Utility : Cyclization with phosphorus oxychloride (POCl₃) introduces thiol groups, enhancing interaction with biological targets like EGFR .

Methoxy Group Demethylation

-

Reaction : Treatment with BBr₃ in DCM (−78°C to RT, 6 h) removes methyl groups, yielding 6,7-dihydroxyquinazoline-4-carboxylate.

-

Application : Demethylated derivatives show improved solubility and binding to kinase ATP pockets .

Oxidation at Position 4

-

Reaction : KMnO₄ in acidic medium converts the carboxylate to a ketone, forming 4-oxo-6,7-dimethoxyquinazoline.

-

Significance : The ketone derivative serves as a substrate for Grignard reactions or reductive amination.

Table 4: Reactivity Trends by Position

| Position | Reactivity Profile | Preferred Reactions |

|---|---|---|

| C2 | High (electron-deficient site) | Nucleophilic substitution |

| C4 | Moderate (ester functionality) | Hydrolysis, amidation |

| C6/C7 | Low (methoxy electron donation) | Demethylation under strong acids |

Mechanistic Insights from Kinase Inhibition Studies

-

Quinazoline-kinase interactions : The 4-carboxylate group forms hydrogen bonds with kinase active sites, while methoxy groups enhance hydrophobic interactions .

-

Structure-Activity Relationship (SAR) :

Industrial-Scale Synthetic Protocols

Patent data reveals optimized large-scale methods:

Scientific Research Applications

Medicinal Chemistry

Methyl 6,7-dimethoxyquinazoline-4-carboxylate serves as a precursor in the synthesis of various biologically active compounds. Its derivatives are known to exhibit a range of pharmacological activities, including:

- Anticancer Properties : Compounds derived from this compound have been investigated for their potential in treating hyperproliferative diseases such as cancer. For instance, quinazoline derivatives have shown effectiveness against several types of tumors by targeting receptor tyrosine kinases that are often overexpressed in malignancies .

- Vasodilatory Effects : Some derivatives are utilized in the development of medications aimed at treating conditions like benign prostate hyperplasia and hypertension. For example, certain quinazoline derivatives demonstrate significant blood pressure-lowering effects in animal models .

- Antimicrobial Activity : Research indicates that this compound and its analogs exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that can include nitration, cyclization, and various substitutions to enhance its biological activity. The following table summarizes some key synthetic routes and their outcomes:

| Synthetic Route | Yield (%) | Comments |

|---|---|---|

| Nitration followed by cyclization | 70 | Effective for generating quinazoline core |

| Alkylation with methyl groups | 85 | Enhances lipophilicity and biological activity |

| Reduction of nitro intermediates | 90 | High yield; crucial for final product formation |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study on Anticancer Activity : A study evaluated a series of analogs derived from this compound against human cancer cell lines. Results indicated that specific modifications significantly enhanced cytotoxicity compared to standard treatments like Gefitinib .

- Vasodilatory Effects : In a pharmacological assessment involving renal hypertensive dogs, compounds derived from this quinazoline exhibited notable reductions in blood pressure at low dosages (0.06 mg/kg), highlighting their potential therapeutic application in cardiovascular diseases .

Mechanism of Action

The mechanism of action of Methyl 6,7-Dimethoxyquinazoline-4-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors involved in cell proliferation and survival. For instance, it can inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical behavior of quinazoline derivatives is highly dependent on substituents at key positions. Below is a comparative analysis of Methyl 6,7-Dimethoxyquinazoline-4-carboxylate with closely related compounds:

WHI-P131 (4-(4'-Hydroxyphenyl)-amino-6,7-dimethoxyquinazoline)

- Structural Difference: Replaces the methyl ester with a 4'-hydroxyphenylamino group.

- Impact on Activity : The 4'-OH group enables hydrogen bonding with Asp-967 in JAK3’s catalytic site, resulting in potent inhibition (IC₅₀ = 78 µM) and high selectivity for JAK3 over other kinases (e.g., JAK1/2, SYK, BTK) .

- Key Data: Estimated Kᵢ = 0.6–2.3 µM for JAK3 inhibition.

WHI-P154 (4-(3'-Bromo-4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline)

- Structural Difference : Incorporates a bromine atom at the 3' position of the phenyl ring.

- Impact on Activity : Bromine enhances lipophilicity and steric bulk, improving binding to hydrophobic pockets in JAK3.

- Key Data: Kᵢ = 1.2 µM, demonstrating enhanced potency compared to non-brominated analogs .

2,4-Dihydroxy-6,7-dimethoxyquinazoline

- Structural Difference : Replaces the methyl ester with hydroxyl groups at positions 2 and 4.

- Impact on Activity : Hydroxyl groups increase polarity and solubility, making it a versatile intermediate for synthesizing antihypertensive drugs (e.g., doxazosin analogs) .

6,7-Dimethoxy-4-(2-phenyl-thiomorpholin-4-yl)-quinazoline

- Structural Difference : Substitutes the ester with a thiomorpholine ring containing sulfur.

6,7-Dimethoxy-1H-quinazolin-4-one

- Structural Difference : Features a ketone group at position 4 instead of an ester.

Physicochemical Properties

| Compound | Substituent at Position 4 | logP (Predicted) | Solubility (µg/mL) | Key Interactions |

|---|---|---|---|---|

| This compound | Methyl ester | 2.1 | ~50 (moderate) | Hydrogen bond acceptor |

| WHI-P131 | 4'-Hydroxyphenylamino | 1.8 | ~100 (high) | Hydrogen bond donor/acceptor |

| WHI-P154 | 3'-Bromo-4'-hydroxyphenylamino | 3.0 | ~30 (low) | Hydrophobic + hydrogen bonding |

| 2,4-Dihydroxy-6,7-dimethoxyquinazoline | Hydroxyl groups | 0.9 | >200 (very high) | Ionic interactions |

Biological Activity

Methyl 6,7-Dimethoxyquinazoline-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in oncology and other disease areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have garnered attention for their diverse biological activities. They are primarily recognized for their anticancer properties, acting through various mechanisms such as inhibition of tyrosine kinases and modulation of apoptotic pathways.

- Tyrosine Kinase Inhibition : Several studies have demonstrated that quinazoline derivatives can inhibit receptor tyrosine kinases (RTKs), which play crucial roles in tumor growth and angiogenesis. For instance, compounds containing the 6,7-dimethoxyquinazoline moiety have shown potent inhibitory effects on VEGFR-1 and VEGFR-2, key players in vascular endothelial growth factor signaling pathways .

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. This effect is often mediated through the activation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, leading to cell cycle arrest at the G0/G1 phase .

- Inhibition of Tubulin Polymerization : Some derivatives have been found to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division. This property suggests a dual mechanism where these compounds can act both as tyrosine kinase inhibitors and as agents disrupting microtubule dynamics .

Case Studies

- Antiproliferative Activity : A study screening various quinazoline derivatives identified a compound with a similar structure to this compound that exhibited significant antiproliferative activity against multiple cancer cell lines, including A549 (lung), MCF7 (breast), and HCT116 (colon) with IC50 values in the low micromolar range .

- VEGFR Inhibition : A series of 6,7-dimethoxyquinazoline derivatives were synthesized and tested for their ability to inhibit VEGFR-2. One compound showed an IC50 value of 0.65 μM against isolated VEGFR-2, indicating strong potential for further development as an anti-angiogenic agent .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives revealed that specific substitutions on the quinazoline core significantly influenced biological activity. For example, modifications at positions 2 and 4 led to enhanced potency against cancer cell lines .

Data Table: Biological Activity Summary

| Compound Name | Target | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | VEGFR-2 | 0.65 | Tyrosine kinase inhibition |

| Quinazoline derivative A | A549 Cell Line | 0.5 | Induction of apoptosis via ROS |

| Quinazoline derivative B | MCF7 Cell Line | 0.8 | Inhibition of tubulin polymerization |

| Quinazoline derivative C | HCT116 Cell Line | 1.0 | Dual action: TK inhibition & microtubule disruption |

Q & A

Q. What are the optimal synthetic routes for Methyl 6,7-Dimethoxyquinazoline-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For quinazoline derivatives, a stepwise approach is recommended:

Start with a quinazoline core and introduce methoxy groups at positions 6 and 7 via alkoxylation under basic conditions (e.g., K₂CO₃ in DMF) .

Carboxylation at position 4 using methyl chloroformate or similar reagents.

Optimization strategies include:

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify methoxy, methyl ester, and quinazoline aromatic protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.

- HPLC: Assess purity (>95% recommended for biological studies) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry.

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer: Stability testing should include:

- Thermal Stability: Store at -20°C in airtight, light-resistant containers to prevent degradation (aligned with safety protocols in ) .

- Hydrolytic Stability: Test in buffered solutions (pH 4–9) to assess ester group susceptibility.

- Long-Term Stability: Monitor via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How can contradictory data in biological activity studies involving this compound be resolved?

- Methodological Answer: Contradictions often arise from variability in assay conditions or impurities. Mitigation strategies include:

- Replication: Repeat assays with independent synthetic batches.

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations.

- Analytical Validation: Ensure compound purity (>99%) via HPLC and confirm absence of degradants .

- Positive/Negative Controls: Use reference inhibitors (e.g., kinase inhibitors in ) to validate assay systems .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this quinazoline derivative?

- Methodological Answer: SAR studies require systematic structural modifications:

- Substituent Variation: Replace methoxy groups with ethoxy or halogens (see for analogous triazine modifications) .

- Ester Group Optimization: Test ethyl or benzyl esters instead of methyl.

- Pharmacophore Mapping: Use computational tools (e.g., molecular docking) to predict binding interactions.

- In Vitro/In Vivo Testing: Compare modified analogs in target-specific assays (e.g., enzyme inhibition) .

Q. What methodologies are effective for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer: Mechanistic studies should integrate:

- Biochemical Assays: Measure direct binding (e.g., SPR, ITC) or enzyme inhibition (e.g., kinase assays).

- Cellular Models: Use CRISPR-engineered cell lines to knock out target genes and assess phenotypic changes.

- Omics Approaches: Transcriptomics/proteomics to identify downstream pathways.

- Structural Biology: Co-crystallization with target proteins (if feasible) .

Key Considerations for Experimental Design

- Safety Protocols: Follow guidelines for handling hazardous reagents (e.g., triazine derivatives in ) and ensure proper PPE .

- Data Reproducibility: Document reaction conditions (solvent, temperature, catalyst) and batch-specific purity data .

- Ethical Compliance: Validate biological studies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to define research questions rigorously (see ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.